Product packaging for 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate(Cat. No.:CAS No. 1134334-96-5)

2-(3,4-Dimethylphenyl)-2-oxoethyl acetate

Cat. No.: B1359073
CAS No.: 1134334-96-5
M. Wt: 206.24 g/mol
InChI Key: BCTORPVQMFXLBK-UHFFFAOYSA-N
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Description

Contextual Significance within Ester and Ketone Chemistry

Esters, on the other hand, are widely recognized as important functional groups in their own right, and also as effective protecting groups for carboxylic acids in multi-step syntheses. The acetate (B1210297) group in the title compound can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol, offering a handle for further functionalization. The methylene (B1212753) group situated between the carbonyl and the ester oxygen, known as an α-carbon, is activated by both adjacent functional groups, making it susceptible to a variety of carbon-carbon bond-forming reactions.

Overview of Related Phenacyl Ester and Acetate Compounds in Academic Studies

The core structure of 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate is a phenacyl group, specifically a 3,4-dimethylphenacyl group. Phenacyl esters, in general, have been the subject of considerable research. They are frequently employed as protecting groups for carboxylic acids due to their stability under various reaction conditions and their selective cleavage under specific, often mild, conditions.

Furthermore, phenacyl bromides, which are precursors to phenacyl esters, are versatile intermediates in the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net For instance, they are key reactants in the Hantzsch thiazole (B1198619) synthesis. The reactivity of the α-bromine atom allows for nucleophilic substitution with carboxylates to form phenacyl esters. Substituted phenacyl esters have also been investigated for their potential biological activities. For example, various derivatives have been synthesized and evaluated for their antiglycation activity. nih.gov The study of these related compounds provides a framework for understanding the potential synthetic utility and reactivity of this compound.

Historical Development of Research on Structurally Similar Compounds

The historical trajectory of research on acetophenone (B1666503) and its derivatives provides a rich backdrop for understanding the significance of compounds like this compound. Acetophenone, the simplest aromatic ketone, has been a cornerstone in the development of synthetic organic chemistry. Early research focused on its fundamental reactions, such as enolization, aldol (B89426) condensation, and various substitution reactions on the aromatic ring.

Over time, the focus expanded to include substituted acetophenones, driven by the quest for new pharmaceuticals, agrochemicals, and materials. The Friedel-Crafts acylation, discovered in the late 19th century, provided a general and efficient method for the synthesis of a wide variety of substituted acetophenones, paving the way for systematic studies of their properties and applications. Research into phenacyl halides and their derivatives for the identification and protection of carboxylic acids also has a long history, demonstrating the enduring importance of this class of compounds in organic chemistry. The continuous development of new synthetic methodologies and the exploration of the biological activities of these structurally similar compounds underscore the ongoing interest in this area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B1359073 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate CAS No. 1134334-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-4-5-11(6-9(8)2)12(14)7-15-10(3)13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTORPVQMFXLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256679
Record name 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-96-5
Record name 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-1-(3,4-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 3,4 Dimethylphenyl 2 Oxoethyl Acetate and Analogues

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps. These methods often focus on the formation of the ester or ketone functionalities as the key bond-forming reactions.

Esterification Reactions Involving Oxoethyl Moieties

Esterification reactions provide a direct route to 2-(3,4-dimethylphenyl)-2-oxoethyl acetate (B1210297), typically starting from the corresponding α-hydroxy ketone, 2-hydroxy-1-(3,4-dimethylphenyl)ethanone. This precursor contains the necessary oxoethyl moiety, which can be esterified with an acetylating agent.

A general approach involves the lipase-catalyzed transesterification of alcohols with a β-keto ester as the acyl donor. This enzymatic method offers mild, solvent-free conditions and can be used for the synthesis of various β-keto esters in high yields (>90%). google.com For the synthesis of the target compound, this would involve the reaction of 2-hydroxy-1-(3,4-dimethylphenyl)ethanone with an acetyl donor in the presence of a suitable lipase (B570770), such as Candida antarctica lipase B (CALB). google.com

Table 1: Key Features of Lipase-Catalyzed Esterification

Feature Description
Catalyst Lipase (e.g., Candida antarctica lipase B)
Reactants α-hydroxy ketone, Acyl donor (e.g., ethyl acetate)
Conditions Mild, often solvent-free

Acylation Strategies for Ketone and Ester Formation

Acylation strategies can be employed to form either the ketone or the ester functionality. A common approach in the synthesis of α-acyloxy ketones is the acylation of an α-haloketone. In this case, 2-bromo-1-(3,4-dimethylphenyl)ethanone serves as a key intermediate. scbt.com This α-haloketone possesses two electrophilic centers, making it a versatile building block in organic synthesis. mdpi.com

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl acetate can be achieved by the reaction of 2-bromo-1-(3,4-dimethylphenyl)ethanone with a source of acetate ions, such as sodium acetate or potassium acetate. This nucleophilic substitution reaction, where the acetate displaces the bromide, is a common method for introducing an acetate moiety. nih.gov

Multi-Component Reaction Approaches for Related Structures

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient approach to the synthesis of β-keto esters and their derivatives. researchgate.net While a specific MCR for the direct synthesis of this compound is not widely reported, MCRs are valuable for creating structurally related compounds. For instance, a one-pot, five-component reaction has been utilized to afford novel 4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-6-amine derivatives, showcasing the power of MCRs in generating molecular diversity. researchgate.net

The development of new MCRs could potentially lead to a more streamlined synthesis of the target compound and its analogues.

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound often relies on the preparation of key precursors followed by functional group interconversions to introduce the desired functionalities.

Synthesis of Substituted 3,4-Dimethylphenyl Ketones

A crucial precursor for the synthesis of the target molecule is 3',4'-dimethylacetophenone (B146666). ontosight.aisigmaaldrich.com This aromatic ketone is most commonly synthesized via the Friedel-Crafts acylation of o-xylene (B151617). In this electrophilic aromatic substitution reaction, o-xylene is treated with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride.

Table 2: Synthesis of 3',4'-Dimethylacetophenone via Friedel-Crafts Acylation

Reactants Catalyst Product

An alternative, though less common, route involves the acid-catalyzed rearrangement of camphor, a readily available natural monoterpene.

Introduction of the Acetate Moiety

With the 3,4-dimethylphenyl ketone core in place, the next step is the introduction of the acetate moiety. A common strategy involves the α-halogenation of 3',4'-dimethylacetophenone to form an α-haloketone, such as 2-bromo-1-(3,4-dimethylphenyl)ethanone. mdpi.com The direct α-halogenation of aryl ketones is a well-established transformation. mdpi.com For example, aryl ketones can be brominated using bromine in glacial acetic acid. mdpi.com

Once the α-haloketone is obtained, the acetate group can be introduced through a nucleophilic substitution reaction as previously described in section 2.1.2. The reaction of 2-bromo-1-(3,4-dimethylphenyl)ethanone with an acetate salt provides the final product, this compound. nih.gov

Catalytic Methods in the Synthesis of Oxoethyl Acetate Scaffolds

Catalytic approaches to the synthesis of oxoethyl acetate scaffolds offer significant advantages, including enhanced reaction rates, improved selectivity, and milder reaction conditions compared to stoichiometric methods. Various catalyst systems have been explored for the synthesis of related acetate-containing compounds, which can be conceptually applied to the target molecule.

Transition metal catalysts are often employed in coupling and cleavage reactions to form complex organic molecules. nih.gov For instance, the catalytic oxidation of ethyl acetate has been achieved using CuO/Co₃O₄ catalysts, demonstrating the role of metal oxides in activating acetate-related substrates. mdpi.com While this is a degradation pathway, the principles of metal-substrate interaction are relevant. The synthesis of coordination polymers, such as copper(II) and nickel(II)-sodium motifs, has also been shown to catalyze the cycloaddition of CO₂ with epoxides, highlighting the potential of metal frameworks in catalytic transformations. rsc.org

The concept of "privileged scaffolds" in catalysis, where a particular catalyst structure is effective for a range of reactions, is also pertinent. nih.govescholarship.org Chiral phosphoric acids and peptidic phosphoric acids have been identified as effective catalysts for atroposelective cyclodehydration, a transformation that, while different from the direct synthesis of oxoethyl acetates, underscores the power of tailored catalyst scaffolds in controlling reactivity and stereochemistry. nih.govescholarship.org The development of multifunctional bioorthogonal catalysts, which often feature transition metals within polymer or metal nanoparticle scaffolds, further expands the toolbox for designing catalytic systems. nih.gov These catalysts can be engineered to create specific microenvironments that favor desired chemical reactions. nih.gov

While direct catalytic synthesis of this compound is not extensively detailed in the provided search results, the principles of using diverse catalytic scaffolds, from simple metal oxides to complex coordination polymers and "privileged" structures, provide a strong foundation for developing such methodologies. nih.govmdpi.comrsc.orgnih.govescholarship.org The key is to identify a catalyst that can efficiently mediate the acetylation of the corresponding α-hydroxyketone or a related precursor under mild conditions.

Ultrasound-Assisted Synthetic Procedures for Derivatives

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions. nih.govresearchgate.net This methodology, known as sonochemistry, utilizes acoustic cavitation to generate localized hot spots with high temperature and pressure, which can significantly enhance reaction rates. nih.gov

The application of ultrasound has been successful in the synthesis of a variety of heterocyclic compounds and other organic molecules. For example, the synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones was efficiently achieved using samarium perchlorate (B79767) as a catalyst under ultrasound irradiation. nih.gov This method provided the desired products in high yields with significantly reduced reaction times compared to conventional heating. nih.gov Similarly, the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides was effectively catalyzed by uranyl nitrate (B79036) hexahydrate under ultrasonic conditions, again demonstrating the benefits of this technique. researchgate.net

Ultrasound has also been employed in the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives, where the sonication process not only accelerated the reaction but also improved the yields compared to conventional methods. nih.gov The synthesis of 2-furan-2-yl-4H-chromen-4-ones from chalcones using iodine in dimethyl sulfoxide (B87167) was also enhanced by ultrasound irradiation, leading to higher yields in shorter reaction times. researchgate.net

These examples highlight the broad applicability of ultrasound in organic synthesis. The underlying principle is the enhanced mass transfer and the generation of highly reactive intermediates due to acoustic cavitation. nih.govmdpi.com While the direct ultrasound-assisted synthesis of this compound is not explicitly described, the successful application of this technique for a wide range of organic transformations suggests its high potential for this synthesis as well. The reaction would likely involve the ultrasound-assisted acetylation of 2-hydroxy-1-(3,4-dimethylphenyl)ethan-1-one.

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Selected Derivatives

Derivative Catalyst Conditions (Conventional) Yield (Conventional) Conditions (Ultrasound) Yield (Ultrasound) Reference
4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones Sm(ClO₄)₃ Reflux Moderate 40-50 °C, 30-45 min 85-94% nih.gov
6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides UO₂(NO₃)₂·6H₂O Reflux Lower Not specified Higher researchgate.net
1,2,4-Triazole coupled acetamide derivatives None specified 10-36 h Moderate 39-80 min, 45-55°C 65-80% nih.gov
2-furan-2-yl-4H-chromen-4-ones Iodine in DMSO Not specified Lower Ambient, short time Higher researchgate.net

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Formation Reactions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate (B1210297) can be approached through several established methods for preparing aryl α-keto esters. Two prominent pathways include the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) and the nucleophilic substitution of a corresponding α-halo ketone.

One common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. vaia.com For the synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate, this would involve the acylation of o-xylene (B151617). The specific acylating agent would likely be a derivative of oxalyl chloride, such as ethyl chlorooxoacetate. acs.org

Another viable synthetic route is the oxidative esterification of 2,2-dibromo-1-(3,4-dimethylphenyl)ethanone. This process involves sequential treatment with dimethyl sulfoxide (B87167) and an alcohol, providing a general and efficient method for preparing α-keto esters. aurigeneservices.com

Friedel-Crafts Acylation Pathway: The mechanism of the Friedel-Crafts acylation of xylene has been the subject of computational and experimental studies. nih.gov The reaction proceeds through the formation of several key intermediates.

Acylium Ion Formation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts a halide from the acyl halide (e.g., ethyl chlorooxoacetate), generating a highly electrophilic acylium ion. This acylium ion is resonance-stabilized. khanacademy.org

Sigma Complex (Arenium Ion) Formation: The electron-rich π-system of the o-xylene ring acts as a nucleophile, attacking the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The methyl groups on the xylene ring are activating and direct the incoming electrophile to the ortho and para positions. plymouth.ac.uk

Deprotonation and Aromaticity Restoration: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product. khanacademy.org

Nucleophilic Substitution Pathway: The synthesis starting from 2-bromo-1-(3,4-dimethylphenyl)ethanone involves a nucleophilic substitution reaction. In this case, an acetate salt (e.g., sodium acetate) would serve as the nucleophile. This reaction likely proceeds via an S(_N)2 mechanism, where the acetate ion directly displaces the bromide ion. The intermediate in this concerted reaction is a transition state where the nucleophile is forming a bond to the carbon atom while the leaving group is simultaneously breaking its bond.

Lewis Acid Catalysis in Friedel-Crafts Acylation: As mentioned, Lewis acids are crucial catalysts in the Friedel-Crafts acylation. vaia.com Their primary role is to generate the highly reactive acylium ion electrophile from the acyl halide. The choice of catalyst can influence the reaction's efficiency and selectivity. Iron oxide supported on HY zeolite has been shown to be an effective and reusable solid acid catalyst for the acylation of m-xylene, suggesting its potential applicability to other xylene isomers. rsc.org

Phase-Transfer Catalysis in Nucleophilic Substitution: While not explicitly documented for this specific reaction, phase-transfer catalysts are often employed in nucleophilic substitution reactions involving an ionic nucleophile (like sodium acetate) and an organic substrate. These catalysts facilitate the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.

Reactivity of the Ester Functional Group

The ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol (ethanol) yield the corresponding carboxylic acid (2-(3,4-dimethylphenyl)-2-oxoacetic acid) and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. An acidic workup is required to obtain the free carboxylic acid.

Studies on α-ketoglutarate esters have shown that the α-keto group makes the ester more electrophilic and thus more susceptible to rapid spontaneous hydrolysis in aqueous environments. nih.gov

Transesterification: This reaction involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, reacting it with a different alcohol (e.g., methanol) under acidic or basic conditions would lead to the corresponding methyl ester. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. nih.govorganic-chemistry.org

Beyond hydrolysis and transesterification, the ester group can react with other nucleophiles. For example, reaction with ammonia (B1221849) or primary/secondary amines would lead to the corresponding amide. Grignard reagents can also add to the ester, but the adjacent ketone group is generally more reactive towards such nucleophiles.

Reactivity of the Ketone Moiety

The ketone group in this compound is an electrophilic center and can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org The presence of the adjacent ester group influences its reactivity. The α-ketoester functionality makes the ketone carbonyl carbon more electrophilic due to the electron-withdrawing nature of the ester group. nih.gov

Common reactions at the ketone carbonyl include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The ester group may also be reduced by stronger reducing agents like LiAlH₄.

Addition of Grignard Reagents: Organometallic reagents such as Grignard reagents can add to the ketone carbonyl to form a tertiary alcohol after an acidic workup.

Formation of Imines and Enamines: Reaction with primary amines can form imines, while reaction with secondary amines can yield enamines.

Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction using a phosphorus ylide.

Cyanohydrin Formation: The addition of hydrogen cyanide across the carbonyl double bond results in the formation of a cyanohydrin.

The reactivity of the ketone is a key feature in the further functionalization of the this compound molecule.

Carbonyl Condensation Reactions

The carbonyl group in this compound can act as an electrophile, making it susceptible to attack by nucleophiles. One of the fundamental reactions involving ketones is the aldol-type condensation. Specifically, the Claisen-Schmidt condensation, a reaction between a ketone and an aromatic aldehyde that lacks α-hydrogens, provides a relevant framework for understanding its potential reactivity. nih.govwikipedia.orgnih.gov

In a typical Claisen-Schmidt condensation, a base is used to deprotonate an enolizable ketone, generating a nucleophilic enolate. However, this compound lacks α-hydrogens on the carbon between the carbonyl and the phenyl ring. The other potential α-carbon, part of the oxoethyl acetate group, is also substituted. Therefore, it cannot self-condense but can act as the electrophilic partner in a crossed aldol (B89426) or Claisen-Schmidt reaction if reacted with an enolizable ketone or aldehyde in the presence of a base like sodium hydroxide. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of an enolate (from another carbonyl compound) on the electrophilic carbonyl carbon of this compound. This is typically followed by dehydration to yield an α,β-unsaturated carbonyl compound, known as a chalcone, if the reaction partner is an acetophenone (B1666503) derivative. nih.gov

Reaction TypeReactantKey ConditionsPotential Product Class
Claisen-Schmidt CondensationAromatic Aldehyde (e.g., Benzaldehyde) + Enolizable KetoneBase catalyst (e.g., NaOH)Chalcone (α,β-unsaturated ketone)
Crossed Aldol CondensationEnolizable Aldehyde or KetoneBase or Acid catalystβ-Hydroxy carbonyl, then α,β-unsaturated carbonyl

Reduction and Oxidation Processes

Reduction: The ketone functional group is readily reduced. Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of converting ketones to secondary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with a mild acid protonates the resulting alkoxide to yield the alcohol. masterorganicchemistry.com In the case of this compound, this reduction would produce 1-(3,4-dimethylphenyl)-2-acetoxyethan-1-ol. The ester group is generally unreactive towards NaBH₄ under standard conditions. masterorganicchemistry.com

Oxidation: While the ketone moiety is at a relatively high oxidation state, the α-position can be further functionalized. The direct α-acetoxylation of ketones is a known transformation that provides an efficient method for the α-oxygen functionalization of carbonyl compounds. frontiersin.org This can be achieved using various oxidizing agents, including hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or through catalytic methods. nih.govorganic-chemistry.orgrsc.org For instance, an iodobenzene-catalyzed α-oxidation of ketones using m-chloroperbenzoic acid as the terminal oxidant can afford α-acetoxy ketones. nih.gov Given that the target molecule already possesses an α-acetoxy group, further oxidation at the same position is not feasible. However, oxidation could potentially occur at the benzylic methyl groups on the aromatic ring under more vigorous conditions, though this would compete with other reactions.

ProcessReagentFunctional Group TransformedProduct Type
ReductionSodium Borohydride (NaBH₄)KetoneSecondary Alcohol
Oxidation (α-Acetoxylation)(Diacetoxyiodo)benzene (PIDA)α-Carbon of a ketoneα-Acetoxy ketone

Transformations Involving the 3,4-Dimethylphenyl Ring

Electrophilic Aromatic Substitution Reactions

The 3,4-dimethylphenyl ring is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the two methyl groups. libretexts.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. The acetyl group (-COCH₂OAc) is a deactivating, meta-directing group. The regiochemical outcome of an SEAr reaction is determined by the combined directing effects of these substituents.

The available positions on the ring are 2, 5, and 6.

Position 2: Ortho to the methyl at C-3 and meta to the methyl at C-4.

Position 5: Para to the methyl at C-3 and meta to the methyl at C-4. It is also meta to the deactivating acetyl group.

Position 6: Ortho to the methyl at C-4 and meta to the methyl at C-3. It is ortho to the deactivating acetyl group.

Studies on the nitration of the closely related 3,4-dimethylacetophenone provide significant insight. cdnsciencepub.comacs.org In these studies, nitration predominantly occurs at the positions activated by the methyl groups. The observed order of reactivity for nitration of 3,4-dimethylacetophenone is position 6 > position 5 > position 2. cdnsciencepub.comacs.org The major product is 3,4-dimethyl-6-nitroacetophenone, highlighting the powerful directing effect of the para-methyl group (at C-4) towards its ortho position (C-6), despite the steric hindrance and deactivating influence from the adjacent acetyl group. cdnsciencepub.comacs.org A smaller amount of the 5-nitro isomer is also formed. cdnsciencepub.com This suggests that for this compound, electrophilic attack would most likely occur at positions 6 and 5.

Ring PositionDirecting Effect (Methyl at C3)Directing Effect (Methyl at C4)Directing Effect (Acyl Group)Predicted Reactivity
2ortho (+)metaortho (-)Low
5para (+)metameta (+)Moderate
6metaortho (+)ortho (-)High

Metal-Catalyzed Coupling Reactions

The 3,4-dimethylphenyl ring can participate in metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. To undergo these reactions, the aromatic ring typically needs to be functionalized with a halide or triflate to act as an electrophile.

Suzuki-Miyaura Coupling: If a halogen (e.g., Br, I) were introduced onto the aromatic ring via electrophilic substitution, the resulting aryl halide could undergo a Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a base. wikipedia.org This would allow for the formation of a new C-C bond, attaching a new aryl or alkyl group to the 3,4-dimethylphenyl scaffold. acs.orgnih.govwesleyan.edu

Heck Reaction: The Mizoroki-Heck reaction is another powerful palladium-catalyzed method for C-C bond formation. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgnih.gov An appropriately halogenated derivative of this compound could serve as the aryl halide component in this reaction, enabling the introduction of vinyl groups onto the aromatic ring. nih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.orgnih.gov

Rearrangement Reactions and Cyclization Processes

The structure of this compound and its derivatives can undergo various rearrangement and cyclization reactions, often leading to the formation of heterocyclic systems.

Advanced Spectroscopic Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate (B1210297) is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups, as well as the electronic effects of the dimethyl-substituted phenyl ring.

The aromatic region would likely show three signals for the protons on the 3,4-disubstituted phenyl ring. The proton at the 2-position, being ortho to the electron-withdrawing acetyl group, would appear as a singlet at approximately 7.75 ppm. The proton at the 6-position, also ortho to the acetyl group, would be a doublet of doublets around 7.72 ppm, coupled to the proton at the 5-position. The proton at the 5-position would be a doublet around 7.25 ppm, coupled to the proton at the 6-position.

The methylene (B1212753) protons (CH₂) alpha to both the carbonyl group and the ester oxygen are expected to produce a sharp singlet around 5.40 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl and ester functionalities.

The two methyl groups attached to the aromatic ring would give rise to two distinct singlets, predicted to appear at approximately 2.32 and 2.30 ppm. Finally, the methyl protons of the acetate group would produce a singlet at a more upfield position, around 2.20 ppm, being further from the deshielding aromatic and carbonyl systems.

Predicted ¹H NMR Chemical Shifts for 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate.
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H (C2-H)7.75s
Aromatic H (C6-H)7.72dd
Aromatic H (C5-H)7.25d
-C(=O)CH₂O-5.40s
Aromatic CH₃ (C3-CH₃)2.32s
Aromatic CH₃ (C4-CH₃)2.30s
-OC(=O)CH₃2.20s

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

The carbonyl carbon of the ketone is predicted to have the most downfield chemical shift, around 192.0 ppm, due to the strong deshielding effect of the double-bonded oxygen. The ester carbonyl carbon would appear slightly more upfield, at approximately 170.5 ppm.

The aromatic carbons will have a range of chemical shifts. The quaternary carbon (C1) attached to the acetyl group is expected at around 134.5 ppm. The carbons bearing the methyl groups (C3 and C4) are predicted to be at approximately 144.0 and 137.5 ppm, respectively. The remaining aromatic carbons (C2, C5, and C6) would resonate in the region of 126.0 to 130.0 ppm.

The methylene carbon (-C(=O)CH₂O-) is anticipated to have a chemical shift of around 66.0 ppm, influenced by the adjacent carbonyl and oxygen atoms. The two aromatic methyl carbons are expected to appear at approximately 20.0 and 19.5 ppm, while the acetate methyl carbon would be found around 20.7 ppm.

Predicted ¹³C NMR Resonance Assignments for this compound.
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ketone C=O192.0
Ester C=O170.5
Aromatic C4144.0
Aromatic C3137.5
Aromatic C1134.5
Aromatic C6129.8
Aromatic C5129.5
Aromatic C2126.0
-C(=O)CH₂O-66.0
-OC(=O)CH₃20.7
Aromatic CH₃ (C3-CH₃)20.0
Aromatic CH₃ (C4-CH₃)19.5

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a cross-peak between the aromatic protons at C5 and C6, confirming their adjacent positions on the phenyl ring.

An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. A strong, sharp peak for the ketonic carbonyl (C=O) stretching vibration is predicted to appear around 1685 cm⁻¹. The ester carbonyl (C=O) stretch would likely be observed at a higher frequency, around 1745 cm⁻¹, also as a strong and sharp band.

The spectrum would also feature C-O stretching vibrations from the ester group, typically in the range of 1220-1240 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce several peaks in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

Predicted Characteristic IR Absorption Bands for this compound.
Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Ester C=O Stretch~1745Strong, Sharp
Ketone C=O Stretch~1685Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium to Weak
Ester C-O Stretch1240 - 1220Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 206, corresponding to its molecular weight.

The fragmentation pattern would provide valuable structural information. A prominent fragment would likely be observed at m/z = 133, resulting from the alpha-cleavage of the acetate group, forming the stable 3,4-dimethylphenacylium ion. Another significant peak would be expected at m/z = 105, corresponding to the 3,4-dimethylbenzoyl cation, formed by cleavage of the bond between the carbonyl carbon and the methylene group. A peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺), would also be a characteristic fragment.

Predicted Key Mass Spectrometry Fragments for this compound.
Predicted m/zProposed Fragment Ion
206[M]⁺ (Molecular Ion)
133[CH₃(CH₃)C₆H₃COCH₂]⁺
105[CH₃(CH₃)C₆H₃CO]⁺
43[CH₃CO]⁺

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays through a single crystal of the compound, a precise map of electron densities can be generated, revealing the exact positions of atoms in the crystal lattice.

While no experimental X-ray crystallographic data for this compound has been reported, such an analysis would provide unequivocal confirmation of its molecular structure. It would reveal precise bond lengths, bond angles, and torsion angles, offering insights into the conformation of the molecule in the solid state. Of particular interest would be the dihedral angle between the plane of the aromatic ring and the carbonyl group, which would indicate the degree of conjugation. Furthermore, the crystal packing arrangement would be elucidated, showing any intermolecular interactions such as hydrogen bonding or π-stacking that might be present.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate (B1210297), DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. scienceacademique.com Such studies on related acetophenone (B1666503) derivatives have successfully correlated calculated parameters with experimental data. researchgate.net

DFT calculations would also yield crucial information about the molecule's electronic properties, such as the distribution of electron density, electrostatic potential, and atomic charges. researchgate.netbohrium.com This information helps in identifying the electron-rich and electron-deficient regions of the molecule, which are key to predicting its interaction with other chemical species. For instance, the carbonyl carbon is expected to be electrophilic, while the oxygen atoms and the aromatic ring are nucleophilic centers. numberanalytics.comncert.nic.in

Illustrative Table of DFT-Calculated Properties: (Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation.)

PropertyIllustrative ValueSignificance
Total Energy-X HartreesIndicates the stability of the molecule's optimized geometry.
Dipole MomentY DebyeQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Atomic ChargesC(carbonyl): +0.5e, O(carbonyl): -0.6eReveals the partial charges on individual atoms, highlighting electrophilic and nucleophilic sites.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

An analysis of 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. The HOMO is likely to be localized on the electron-rich dimethylphenyl ring, while the LUMO would be centered on the carbonyl group, which is a common feature in aromatic ketones. researchgate.netrsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. numberanalytics.com

Illustrative Table of FMO Properties: (Note: The following data are hypothetical and serve to illustrate the typical output of an FMO analysis.)

OrbitalIllustrative Energy (eV)Description
HOMO-6.5 eVPrimarily located on the dimethylphenyl ring; acts as the primary electron donor in reactions.
LUMO-1.2 eVCentered on the C=O carbonyl group; acts as the primary electron acceptor.
HOMO-LUMO Gap5.3 eVIndicates the molecule's excitability and chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed picture of its conformational landscape.

By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent like water), researchers can identify the most stable conformations and the energy barriers between them. nih.gov This information is vital as the three-dimensional shape of a molecule can significantly influence its biological activity and physical properties. Simulations on similar small aromatic esters have been used to understand their aggregation and interaction with other molecules or surfaces. nih.govacs.org

Theoretical Predictions of Reaction Pathways and Transition States

Computational chemistry allows for the theoretical exploration of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, scientists can identify the most likely pathways from reactants to products. researchgate.netrepec.org

A key aspect of this analysis is the calculation of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state (the activation energy) determines the rate of the reaction. For example, theoretical studies could predict the outcomes of nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic ring, which are common reactions for this class of compounds. ncert.nic.innumberanalytics.com Such calculations have been used to understand competing reaction pathways, such as ring expansion versus nucleophilic substitution in related heterocyclic systems. nih.gov

Computational Studies on Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict a compound's physicochemical properties and biological activity. For this compound, a range of descriptors could be computed.

Illustrative Table of Calculated Molecular Descriptors: (Note: The following data are hypothetical and serve to illustrate the typical output of such calculations.)

DescriptorIllustrative ValueSignificance
Molecular Weight206.24 g/mol A fundamental physical property of the molecule. matrixscientific.comcymitquimica.com
LogP (Octanol-Water Partition Coefficient)2.8Predicts the molecule's hydrophobicity and its distribution in biological systems.
Polar Surface Area (PSA)43.3 ŲRelates to the molecule's ability to permeate cell membranes.
Number of Rotatable Bonds4Indicates the conformational flexibility of the molecule.

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) models, often in the form of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, use statistical methods to correlate molecular descriptors with experimental reactivity or activity.

For this compound and its analogues, a QSAR model could be developed by synthesizing a series of related compounds, measuring their reactivity in a specific chemical reaction (e.g., rate of hydrolysis), and then correlating these experimental values with their computationally derived molecular descriptors. bohrium.comresearchgate.net Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired chemical properties. Studies on β-keto esters have utilized theoretical reactivity parameters to predict reaction sites and potential toxicity. mdpi.com

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

The structure of 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate (B1210297) is predisposed for its use as an intermediate in the synthesis of more elaborate molecular frameworks. The primary point of reactivity is the α-carbon, which is activated by the adjacent carbonyl group, making it susceptible to enolate formation and subsequent alkylation or condensation reactions. The acetate group can serve as a leaving group or be hydrolyzed to an α-hydroxyketone, a common motif in many biologically active molecules and natural products.

Research indicates that related structures are employed in the synthesis of heterocyclic compounds. For instance, the core "2-(3,4-dimethylphenyl)-2-oxoethyl" moiety is found within more complex derivatives, such as "2-(3,4-dimethylphenyl)-2-oxoethyl N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate". This suggests that the parent compound, 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate, can be modified, for example, through hydrolysis of the acetate and subsequent esterification with more complex carboxylic acids, to serve as a precursor to targeted, high-value molecules.

Role as a Building Block in Multi-Step Organic Synthesis

In the context of multi-step synthesis, this compound can be envisioned as a versatile building block. Its structure can be deconstructed into key components that can be incorporated into a larger target molecule. The 3,4-dimethylphenyl group, for example, provides a specific aromatic substitution pattern that might be crucial for the biological activity or material properties of a final product.

The α-acetoxy ketone functionality is particularly useful. It can be seen as a protected form of an α-hydroxyketone, which can be unmasked under specific conditions. This protecting group strategy is fundamental in multi-step synthesis, allowing chemists to selectively perform reactions on other parts of a molecule without affecting the sensitive α-hydroxyketone moiety.

Furthermore, the ketone can undergo a variety of transformations, including reduction to an alcohol, reductive amination to form amines, or reaction with Grignard reagents to introduce new carbon-carbon bonds. This array of possible reactions allows for significant molecular diversification from a single starting block.

A hypothetical synthetic sequence illustrating its role is outlined below:

StepReactionReagentsIntermediate ProductPurpose
1HydrolysisLiOH, THF/H₂O2-Hydroxy-1-(3,4-dimethylphenyl)ethan-1-oneUnmasking the hydroxyl group
2OxidationDess-Martin Periodinane1-(3,4-Dimethylphenyl)-2-oxoacetaldehydeFormation of a reactive α-dicarbonyl
3CondensationGuanidine2-Amino-4-(3,4-dimethylphenyl)pyrimidineHeterocycle formation

This table is a representative example of potential synthetic transformations and is for illustrative purposes.

Development of New Synthetic Methodologies Facilitated by the Compound

While specific literature detailing new synthetic methodologies developed using this compound is sparse, its structure is well-suited for such investigations. The presence of multiple functional groups (ketone, ester, aromatic ring) allows it to be used as a test substrate for new reactions.

For example, chemists developing new catalytic methods for C-H activation could target the methyl groups on the aromatic ring. Similarly, new enantioselective reductions of ketones could be tested on this substrate, with the electronic properties of the dimethylphenyl group potentially influencing the stereochemical outcome. The acetate group could also be targeted in novel transition-metal-catalyzed cross-coupling reactions if it were first converted to a triflate or other suitable leaving group. The development of such methodologies is a cornerstone of modern organic chemistry, aiming to make synthesis more efficient, selective, and sustainable.

Future Research Trajectories and Outlook for 2 3,4 Dimethylphenyl 2 Oxoethyl Acetate

The exploration of specialty chemicals such as 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate (B1210297) opens new avenues for scientific inquiry and application. While the foundational knowledge of this compound is established, its full potential remains largely untapped. Future research is poised to delve deeper into its synthesis, characterization, reactivity, and application, particularly within the realm of material science. The following sections outline promising future research trajectories that could unlock the novel properties and uses of this α-acetoxy ketone.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,4-Dimethylphenyl)-2-oxoethyl acetate, and how can purity be ensured?

Methodological Answer: The synthesis of structurally related esters (e.g., 2-(3,4-dihydroxyphenyl)-2-oxoethyl derivatives) involves condensation reactions between acyl chlorides or activated carbonyl intermediates and alcohol moieties. For example, purification via column chromatography using a cyclohexane/ethyl acetate (4:1) solvent system has achieved yields up to 95% . Critical steps include:

  • Reaction Monitoring: TLC or HPLC to track intermediate formation.
  • Purification: Gradient elution in column chromatography to isolate the target ester.
  • Yield Optimization: Adjusting stoichiometry and temperature to minimize side products.

Table 1: Comparison of Synthetic Conditions for Related Esters

CompoundSolvent SystemYield (%)Purity (HPLC)Reference
2-(3,4-Dihydroxyphenyl)-2-oxoethyl docos-13-enoateCyclohexane/EtOAc (4:1)76>95%
2-(3,4-Dihydroxyphenyl)-2-oxoethyl 2-cyclohexylacetateCyclohexane/EtOAc (4:1)95>98%

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular mass (e.g., [M-H]⁻ observed at m/z 343.0817 vs. calculated 343.0823 for C₁₈H₁₅O₇) .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .
  • UV-Vis Spectroscopy: Detects π→π* transitions in aromatic/keto groups (e.g., λₘₐₓ ~260–280 nm) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

Methodological Answer: Derivatives of this compound, such as CV146, exhibit hepatoprotective effects in in vivo models. For example, CV146 (5 mg/kg dose) stabilized liver enzyme levels (ALT, AST) in rats with CCl₄-induced hepatotoxicity by modulating detoxification pathways . Mechanistic studies may include:

  • Target Engagement Assays: Fluorescence polarization to assess binding to liver enzymes.
  • Metabolite Profiling: LC-MS/MS to identify reactive intermediates.
  • Gene Expression Analysis: qPCR for oxidative stress markers (e.g., CYP450 isoforms).

Table 2: In Vivo Hepatoprotective Activity of CV146

ParameterControl (CCl₄)CV146-TreatedNormal Range
ALT (U/L)220 ± 2545 ± 1030–50
AST (U/L)180 ± 2050 ± 1240–60

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improves metabolic stability .
  • Side Chain Optimization: Replacing the acetate group with thioesters (e.g., in CV146) enhances membrane permeability .
  • Computational Modeling: Docking studies (AutoDock Vina) predict interactions with biological targets like cytochrome P450 enzymes.

Q. What challenges arise in resolving the stereochemistry of this compound derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration (e.g., spiro compounds in Acta Crystallographica) .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • VCD Spectroscopy: Validates stereoisomers by correlating experimental and calculated vibrational circular dichroism spectra.

Q. How does the compound behave under varying pH and temperature conditions, and what degradation products form?

Methodological Answer:

  • Stability Studies: Accelerated degradation tests (40°C, 75% RH) monitored by HPLC.
  • Degradation Pathways: Ester hydrolysis under alkaline conditions yields 3,4-dimethylphenylglyoxal and acetic acid.
  • Kinetic Analysis: Arrhenius plots to predict shelf-life (e.g., t₉₀ at 25°C).

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?

Methodological Answer:

  • Rodent Hepatotoxicity Models: CCl₄-induced liver injury (4 mL/kg for 3 days) with histopathology and serum biomarkers .
  • PK/PD Studies: Oral administration (5–10 mg/kg) with plasma concentration-time profiles (AUC, Cₘₐₓ) via LC-MS.
  • Toxicology Screening: Ames test for mutagenicity and acute toxicity in zebrafish embryos.

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.